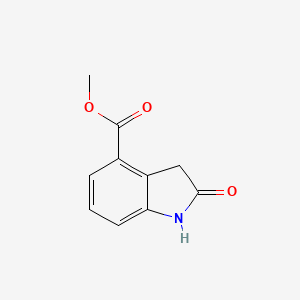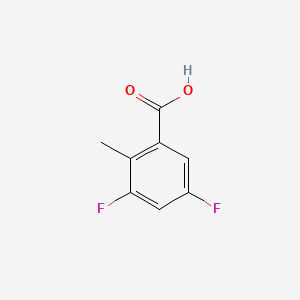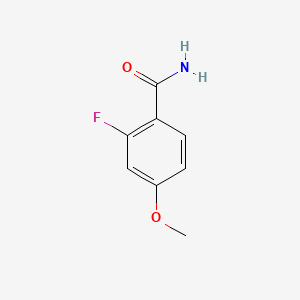
Methyl 2-oxoindoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-oxoindoline-4-carboxylate” is a chemical compound with the molecular formula C10H9NO3 . It is used as an intermediate in the preparation of BIBF 1120, an indolinone that acts as a triple angiokinase inhibitor .
Synthesis Analysis
The synthesis of “Methyl 2-oxoindoline-4-carboxylate” and its derivatives has been reported in several studies . For instance, one study described the synthesis of a series of 3-methylene-2-oxoindoline-5-carboxamide derivatives using 4-aminobenzoic acid as a starting material .Molecular Structure Analysis
The molecular structure of “Methyl 2-oxoindoline-4-carboxylate” has been analyzed in several studies . For example, one study investigated the X-ray crystallographic structures of two biologically active molecules, including a derivative of "Methyl 2-oxoindoline-4-carboxylate" .Chemical Reactions Analysis
The chemical reactions involving “Methyl 2-oxoindoline-4-carboxylate” have been studied . For instance, one research paper described the design and synthesis of two series of novel (E)‐N’‐arylidene‐2‐(2‐oxoindolin‐1‐yl)acetohydrazides and (Z)-2‐(5‐substituted‐ 2‐oxoindolin‐1‐yl)‐N’‐(2‐oxoindolin‐3‐ylidene)acetohydrazides .Physical And Chemical Properties Analysis
“Methyl 2-oxoindoline-4-carboxylate” has a molecular weight of 191.19 . Its physical state at 20 degrees Celsius is not specified . The melting point is reported to be between 184-190°C, and the predicted boiling point is 388.1±42.0 °C .科学的研究の応用
1. Molecular Structure and Interactions
Methyl 2-oxoindoline derivatives, including compounds similar to methyl 2-oxoindoline-4-carboxylate, have been studied for their molecular conformation and supramolecular packing in solid states. These compounds, such as ethyl-3-benzyl-1-methyl-2-oxoindoline-3-carboxylate, show significant stability due to C–H···O and C–H···π intermolecular interactions, which are crucial in the crystal packing of these molecules. These interactions have been quantitatively analyzed using PIXEL and Hirshfeld surface analysis (Dey, Ghosh, & Chopra, 2014).
2. Chemical Transformations
Methyl 2-oxoindoline derivatives undergo novel rearrangements under specific conditions. For instance, ethyl 3-methylindole-2-carboxylate rearranges to form compounds like ethyl 3-methyl-2-oxoindoline-3-carboxylate when exposed to certain reagents. These transformations demonstrate the reactivity and versatility of the 2-oxoindoline framework in chemical syntheses (Acheson, Prince, & Procter, 1979).
3. Anticancer Potential
Related 2-oxoindoline derivatives, such as 3-methylene-2-oxoindoline-5-carboxamide, have been synthesized and tested for their efficacy against cancer cells. Some derivatives display potent inhibitory activity against human lung adenocarcinoma epithelial cell line, indicating the potential of methyl 2-oxoindoline derivatives in anticancer drug development (Ai et al., 2017).
4. Synthesis of Biologically Active Compounds
The synthesis of various derivatives of 2-oxoindoline, including those structurally related to methyl 2-oxoindoline-4-carboxylate, has been explored due to their biological activity. These compounds have been linked to nootropic activity and are involved in the development of new medicines (Altukhov, 2014).
作用機序
- The primary target of Methyl 2-oxoindoline-4-carboxylate is procaspase-3, an enzyme involved in apoptosis (programmed cell death). Procaspase-3 is a key player in the apoptotic pathway, and its activation leads to cell death .
- By activating procaspase-3, Methyl 2-oxoindoline-4-carboxylate helps regulate abnormal cell growth and prevents tumor formation .
- Downstream effects include DNA fragmentation, mitochondrial dysfunction, and activation of other caspases, all contributing to apoptosis .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
将来の方向性
The future directions for the research and development of “Methyl 2-oxoindoline-4-carboxylate” and its derivatives are promising . For instance, one study suggested that a compound synthesized from “Methyl 2-oxoindoline-4-carboxylate” could serve as a template for the design and development of novel anticancer agents .
特性
IUPAC Name |
methyl 2-oxo-1,3-dihydroindole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)6-3-2-4-8-7(6)5-9(12)11-8/h2-4H,5H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKDEECWCACPLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CC(=O)NC2=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595459 |
Source


|
| Record name | Methyl 2-oxo-2,3-dihydro-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxoindoline-4-carboxylate | |
CAS RN |
90924-46-2 |
Source


|
| Record name | Methyl 2-oxo-2,3-dihydro-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1319519.png)











